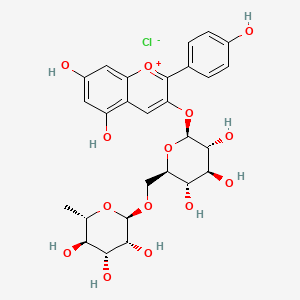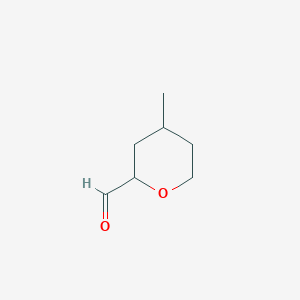
(4,4-Dimethylcyclohexyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-Dimethylcyclohexyl)hydrazine is an organic compound with the molecular formula C8H18N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 4,4-dimethylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclohexyl)hydrazine typically involves the reaction of 4,4-dimethylcyclohexanone with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone intermediate, which is then reduced to yield the desired hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4-Dimethylcyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(4,4-Dimethylcyclohexyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4,4-Dimethylcyclohexyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine: The parent compound, hydrazine, is a simple nitrogen-containing compound with similar reactivity but lacks the cyclohexyl group.
Dimethylhydrazine: A derivative of hydrazine with two methyl groups, it has different chemical properties and applications.
Cyclohexylhydrazine: Another derivative with a cyclohexyl group, but without the dimethyl substitution.
Uniqueness
(4,4-Dimethylcyclohexyl)hydrazine is unique due to the presence of the 4,4-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(4,4-dimethylcyclohexyl)hydrazine |
InChI |
InChI=1S/C8H18N2/c1-8(2)5-3-7(10-9)4-6-8/h7,10H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
AWGNLFUFRLUPFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)NN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6'-O-Feruloylsucrose](/img/structure/B12435169.png)
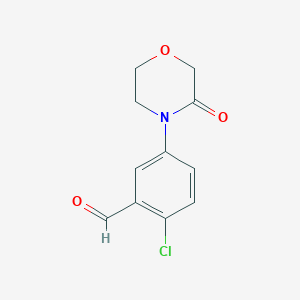
![4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid](/img/structure/B12435177.png)
![[(2R,3R,4S,5R,6S,7S,8R,13R,14R,17S)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12435179.png)
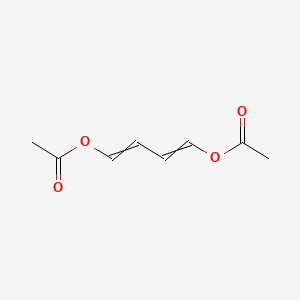
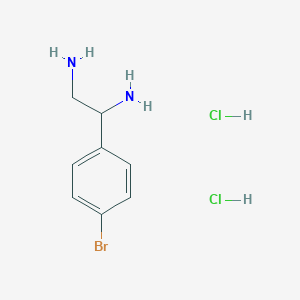
![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)
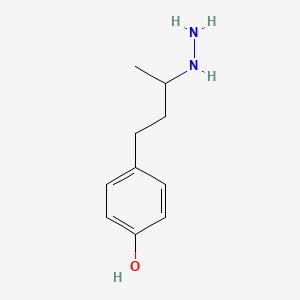


![N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12435246.png)

